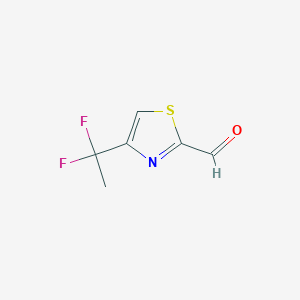

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde

CAS No.:

Cat. No.: VC20437298

Molecular Formula: C6H5F2NOS

Molecular Weight: 177.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5F2NOS |

|---|---|

| Molecular Weight | 177.17 g/mol |

| IUPAC Name | 4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde |

| Standard InChI | InChI=1S/C6H5F2NOS/c1-6(7,8)4-3-11-5(2-10)9-4/h2-3H,1H3 |

| Standard InChI Key | ZWQMSAWZPWOZGO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CSC(=N1)C=O)(F)F |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core consists of a 1,3-thiazole ring—a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3. Substituents include:

-

A 1,1-difluoroethyl group () at position 4, introducing steric bulk and electronegativity.

-

A carbaldehyde group () at position 2, conferring reactivity for further derivatization.

The SMILES notation and InChIKey provide unambiguous structural identification. The InChI string further delineates atomic connectivity and stereochemistry.

Crystallographic and Spectroscopic Data

While experimental crystallographic data remain unavailable, predicted collision cross sections (CCS) for adducts such as (138.0 Ų) and (147.1 Ų) offer insights into its gas-phase ion mobility. Nuclear magnetic resonance (NMR) patterns for analogous thiazole aldehydes typically exhibit deshielded aldehyde protons () and distinct fluorine coupling in the spectrum .

Synthesis and Derivatization

Synthetic Routes

The synthesis of 4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde likely involves multi-step strategies leveraging halogen dance reactions and electrophilic difluoroethylation:

-

Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo carbonyl precursors under basic conditions generates the thiazole scaffold .

-

Difluoroethylation: Electrophilic substitution using hypervalent iodine reagents (e.g., ) introduces the 1,1-difluoroethyl group at position 4 .

-

Aldehyde Functionalization: Oxidation of a hydroxymethyl intermediate or direct formylation via Vilsmeier-Haack reaction installs the carbaldehyde group.

A hypothetical pathway is summarized below:

Physicochemical Properties

Thermodynamic and Solubility Profiles

Predicted logP values (∼1.2–1.5) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility. The aldehyde group enhances polarity, rendering the compound soluble in polar aprotic solvents (e.g., DMSO, DMF).

Spectroscopic Signatures

-

IR Spectroscopy: Strong absorption bands at (C=O stretch) and (C-F stretches).

Future Directions

-

Pharmacological Profiling: Screening against cancer cell lines and microbial panels.

-

Synthetic Optimization: Developing catalytic asymmetric routes for enantioselective synthesis.

-

Computational Modeling: DFT studies to predict reactivity and binding modes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume